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Compound Name: SID 24785302
CAS No.: 378197-09-2
Cat. No.: B12858318
Get Quote
. J

Disclaimer: The Substance ID (SID) 24785302 provided does not correspond to a publicly
available and well-characterized experimental compound in major chemical databases.
Therefore, this technical support guide has been generated using information for a
representative and well-documented allosteric SHP2 inhibitor, TNO155 (Batoprotafib), to
address common issues and provide experimental guidance for researchers working with
similar molecules targeting the SHP2 phosphatase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for allosteric SHP2 inhibitors like TNO155?

Al: Allosteric SHP2 inhibitors, such as TNO155, function by binding to a tunnel-like pocket at
the interface of the N-terminal SH2 domain and the protein tyrosine phosphatase (PTP) domain
of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its
activation. In this inactive state, the catalytic site of the PTP domain is blocked by the N-SH2
domain, thus inhibiting its phosphatase activity. SHP2 is a critical signaling node downstream of
multiple receptor tyrosine kinases (RTKs) that, when active, promotes the RAS/MAPK signaling
pathway. By locking SHP2 in an inactive state, these inhibitors prevent the dephosphorylation
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of SHP2 substrates, leading to the suppression of the RAS-MAPK pathway and inhibiting the
proliferation of cancer cells driven by RTK signaling.

Q2: What are the recommended storage and reconstitution conditions for TNO1557?

A2: For long-term storage, TNO155 should be stored as a crystalline solid at -20°C. For
experimental use, a stock solution can be prepared by dissolving the compound in DMSO.
Once reconstituted, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to
minimize freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh
working solutions daily.

Q3: What are some known off-target effects of TNO155?

A3: TNO155 is a highly selective inhibitor for SHP2. However, at higher concentrations, some
off-target activities have been observed. For instance, the IC50 values for the Cavl.2 channel,
VMAT, and SST3 are 18 uM, 6.9 uM, and 11 pM, respectively, which are significantly higher
than its potency against SHP2.
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Issue

Possible Cause

Suggested Solution

Inconsistent or no inhibition of
SHP2 activity in in vitro

assays.

Compound Precipitation: The
inhibitor may have low
solubility in the aqueous assay
buffer.

Ensure the final DMSO
concentration in the assay is
kept low (typically <1%) and
consistent across all wells. If
solubility issues persist,
consider warming the stock
solution gently and vortexing
before dilution.

Incorrect Enzyme Activation:
Wild-type SHP2 is auto-

inhibited and requires

activation by a phosphopeptide

(e.g., a dually phosphorylated
IRS-1 peptide) to be fully

active in vitro.

Ensure that the assay includes
an appropriate activating
peptide at an optimized
concentration to achieve
maximal SHP2 activity before
adding the inhibitor.

Degraded Compound:
Repeated freeze-thaw cycles
can lead to compound

degradation.

Aliquot the stock solution after
reconstitution to minimize
freeze-thaw cycles. Use fresh

aliquots for each experiment.

High cellular toxicity observed
at expected efficacious

concentrations.

Off-target Effects: At high
concentrations, the inhibitor
may affect other cellular

targets, leading to toxicity.

Perform a dose-response
curve to determine the optimal
concentration range. Use the
lowest effective concentration.
Consider testing in different
cell lines to check for cell-type-

specific toxicity.

Solvent Toxicity: High
concentrations of the solvent
(e.g., DMSO) can be toxic to

cells.

Ensure the final concentration
of the solvent in the cell culture
medium is non-toxic (typically
<0.5% for DMSO). Include a
vehicle-only control in all

experiments.
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Rebound in downstream
signaling (e.g., p-ERK levels)

after prolonged incubation.

Feedback Mechanisms:
Inhibition of SHP2 can
sometimes trigger feedback
activation of upstream
signaling pathways in certain

cellular contexts.

Perform a time-course
experiment to determine the
optimal incubation time for
observing maximal inhibition.
Consider combination
therapies with inhibitors of
other pathways (e.g., EGFR or
MEK inhibitors) to overcome

adaptive resistance.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of TNO155 in various

assays.
Assay Type Target/Cell Line IC50 Value
In vitro Phosphatase Assay Wild-type SHP2 0.011 pM
pPERK Assay KYSES520 cells 0.008 pM
5-day Cell Proliferation Assay KYSES520 cells 0.100 puM

Experimental Protocols
SHP2 In Vitro Phosphatase Assay

This protocol is for measuring the direct inhibitory effect of a compound on SHP2 enzymatic

activity using a fluorescent substrate.

Materials:

o Recombinant wild-type SHP2 (GST-tagged)

e Dually phosphorylated IRS-1 peptide for SHP2 activation

e 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DIFMUP) as a substrate

© 2026 BenchChem. All rights reserved.

4/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Assay Buffer: 25 mM Tris-HCI (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA

TNO155 or other test compounds

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare the SHP2 enzyme solution in the assay buffer.

» To activate the wild-type SHP2, pre-incubate it with the dually phosphorylated IRS-1 peptide
for 20 minutes at room temperature.

 Serially dilute the test compound (e.g., TNO155) in DMSO and then in the assay buffer to
achieve the final desired concentrations.

e Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

e Add the activated SHP2 enzyme solution to the wells and incubate for 30 minutes at room
temperature.

« Initiate the phosphatase reaction by adding the DiIFMUP substrate to each well.

» Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of
355 nm and an emission wavelength of 460 nm for 30 minutes at 30°C.

o Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition
against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:

o Cells of interest (e.g., a cancer cell line with RTK activation)
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o Complete cell culture medium
e TNO155 or other test compounds

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
o 96-well cell culture plates

» Microplate reader

Procedure:

o Seed the cells in a 96-well plate at a predetermined optimal density and allow them to
adhere overnight.

o Treat the cells with serial dilutions of the test compound or vehicle control and incubate for
the desired period (e.g., 72 hours).

 After the incubation period, add 10 L of the MTT solution to each well.
 Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
e Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.

¢ Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with
gentle shaking to ensure complete solubilization.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Western Blot Analysis of the SHP2 Signaling Pathway

This protocol is for analyzing the phosphorylation status of key proteins in the SHP2 signaling
cascade.
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Materials:

e Cells of interest

e TNO155 or other test compounds

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Protein assay reagent (e.g., BCA assay)

o SDS-PAGE gels and running buffer

o PVDF membrane and transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Plate the cells and treat them with the test compound for the desired time.

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Clarify the lysates by centrifugation and determine the protein concentration.

o Denature the protein samples by boiling in SDS-PAGE sample buffer.

e Separate the proteins by size using SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

e Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with
gentle agitation.

e Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

 Strip the membrane and re-probe with antibodies for total proteins (e.g., anti-ERK) and a
loading control (e.g., anti-GAPDH) for normalization.

Visualizations
SHP2 Signaling Pathway and Inhibition
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Caption: Allosteric inhibition of the SHP2 signaling pathway by TNO155.
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Experimental Workflow for Inhibitor Characterization
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Caption: Logical workflow for the characterization of an SHP2 inhibitor.

¢ To cite this document: BenchChem. [Technical Support Center: Investigating SID 24785302
in Experimental Setups]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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